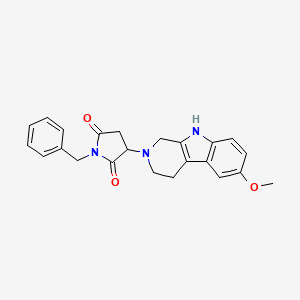![molecular formula C16H22N2OS B6114440 1-{4-[4-(tetrahydro-3-thienyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6114440.png)
1-{4-[4-(tetrahydro-3-thienyl)-1-piperazinyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(tetrahydro-3-thienyl)-1-piperazinyl]phenyl}ethanone is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as THTPAE and belongs to the class of phenylpiperazine derivatives. THTPAE has been widely studied for its potential use in various fields such as medicinal chemistry, neuroscience, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of THTPAE is not fully understood. However, it has been proposed that THTPAE acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual action is believed to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
THTPAE has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. THTPAE has also been shown to decrease the levels of corticosterone, a hormone that is associated with stress. Additionally, THTPAE has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of THTPAE is its high selectivity for the serotonin transporter. This selectivity makes it a promising candidate for the development of new antidepressant and anxiolytic drugs. However, one of the limitations of THTPAE is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of THTPAE. One area of research is the development of new drugs based on the structure of THTPAE. Another area of research is the exploration of THTPAE's potential as a radiotracer for PET imaging. Additionally, further studies are needed to fully understand the mechanism of action of THTPAE and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, 1-{4-[4-(tetrahydro-3-thienyl)-1-piperazinyl]phenyl}ethanone is a chemical compound that has shown great potential in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. THTPAE's unique properties make it a promising candidate for the development of new drugs and the study of neurological disorders.
Métodos De Síntesis
THTPAE can be synthesized using a multi-step process. The first step involves the reaction of 4-bromoacetophenone with tetrahydrothiophene in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 1-(4-piperazinyl)phenylboronic acid in the presence of a palladium catalyst to yield THTPAE. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
THTPAE has been studied extensively for its potential use as a therapeutic agent. It has been found to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antinociceptive properties. THTPAE has also been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, THTPAE has been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
Propiedades
IUPAC Name |
1-[4-[4-(thiolan-3-yl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-13(19)14-2-4-15(5-3-14)17-7-9-18(10-8-17)16-6-11-20-12-16/h2-5,16H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDRKMOUNFAKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6114359.png)


![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B6114374.png)
![methyl 5-{methyl[1-(2-phenylethyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6114388.png)
methanone](/img/structure/B6114400.png)
![N'-[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]acetohydrazide](/img/structure/B6114407.png)
![N-{1-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6114412.png)

![ethyl 4-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B6114448.png)
![1-(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-piperidinol](/img/structure/B6114456.png)
![2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6114477.png)

